DprE1-IN-12 Exhibits Micromolar Potency Against M. tuberculosis with a Defined Resistance Mutation Profile
DprE1-IN-12 (compound 377790) demonstrates an IC90 of 0.5 μM against M. tuberculosis in whole-cell assays [1]. While this potency is lower than that of clinical-stage DprE1 inhibitors such as BTZ043 (MIC 2.3–9.2 nM) [2] and macozinone (PBTZ169, IC50 12 nM) [3], its value lies in its distinct chemical scaffold and the well-characterized resistance mechanism. Mutants resistant to DprE1-IN-12 harbor a C387S substitution in DprE1 and exhibit >60-fold resistance, confirming on-target covalent engagement [1].
| Evidence Dimension | Antimycobacterial potency |
|---|---|
| Target Compound Data | IC90 = 0.5 μM (500 nM) |
| Comparator Or Baseline | BTZ043: MIC 2.3–9.2 nM; Macozinone (PBTZ169): IC50 12 nM; OPC-167832: IC50 258 nM |
| Quantified Difference | BTZ043 ~54–217-fold more potent; Macozinone ~42-fold more potent; OPC-167832 ~2-fold more potent |
| Conditions | Whole-cell M. tuberculosis H37Rv assays (IC90) vs. enzymatic DprE1 assays (IC50) |
Why This Matters
This compound serves as a reference covalent DprE1 inhibitor with a defined resistance mutation, enabling comparative mechanism-of-action studies against clinical candidates.
- [1] Stanley SA, Grant SS, Kawate T, et al. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening. ACS Chem Biol. 2012;7(8):1377-1384. View Source
- [2] Makarov V, Mikušová K. Development of macozinone for TB treatment: an update. Appl Sci. 2020;10(7):2269. View Source
- [3] ChEMBL Database. Macozinone (PBTZ169) – IC50 value for DprE1. Accessed 2026. View Source
